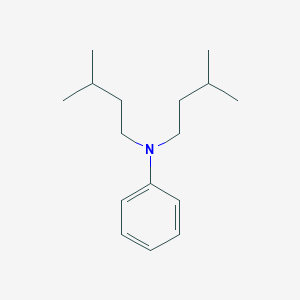

N,N-Diisopentylaniline

Description

N,N-Diisopentylaniline is an aromatic amine derivative of aniline, where two isopentyl (3-methylbutyl) groups are attached to the nitrogen atom. The isopentyl substituents impart significant steric bulk and lipophilicity compared to smaller alkyl-substituted anilines like N,N-dimethylaniline or N,N-diethylaniline. While specific data on this compound are scarce in the provided evidence, its structure can be inferred from analogous compounds. Key properties likely include:

- Molecular formula: C₁₆H₂₅N (assuming isopentyl = C₅H₁₁).

- Molecular weight: ~235.38 g/mol (estimated).

- Solubility: Expected to be low in water due to increased hydrophobicity from branched alkyl chains, but miscible with organic solvents.

- Applications: Potential use in organic synthesis, coordination chemistry, or as a precursor in specialty chemical manufacturing.

Properties

CAS No. |

14426-16-5 |

|---|---|

Molecular Formula |

C16H27N |

Molecular Weight |

233.39 g/mol |

IUPAC Name |

N,N-bis(3-methylbutyl)aniline |

InChI |

InChI=1S/C16H27N/c1-14(2)10-12-17(13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |

InChI Key |

CIBZNPRJGQNSEV-UHFFFAOYSA-N |

SMILES |

CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CCN(CCC(C)C)C1=CC=CC=C1 |

Other CAS No. |

14426-16-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Diethylaniline (CAS 91-66-7)

Molecular Formula : C₁₀H₁₅N

Molecular Weight : 149.23 g/mol .

Physical Properties :

- Boiling point: ~215–217°C (experimental data) .

- Density: ~0.91 g/cm³ at 25°C .

- Solubility: Limited water solubility (~0.1 g/L) but miscible with ethanol and ether .

Applications : Used as a solvent, intermediate in dye synthesis, and catalyst in polymer production .

N,N-Dimethylaniline (CAS 121-69-7)

Molecular Formula : C₈H₁₁N

Molecular Weight : 121.18 g/mol .

Physical Properties :

- Boiling point: ~194°C .

- Density: ~0.96 g/cm³ .

- Solubility: Slightly soluble in water (0.2 g/L), highly soluble in organic solvents .

Applications : Key intermediate in pharmaceuticals, agrochemicals, and dye manufacturing .

p-Nitrosodimethylaniline (CAS not specified)

Molecular Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol (estimated). Structure: Features a nitroso (–NO) group on the benzene ring, unlike alkyl-substituted analogs .

Applications : Used in coordination chemistry and as a nitroso compound precursor .

Safety : Classified as spontaneously combustible (UN1369), requiring specialized storage .

Comparative Analysis

Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.